3-Chloro-2-isopropyl-5-methylpyrazine
Overview
Description
3-Chloro-2-isopropyl-5-methylpyrazine: is an organic compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom, an isopropyl group, and a methyl group attached to the pyrazine ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-isopropyl-5-methylpyrazine typically involves the chlorination of 2-isopropyl-5-methylpyrazine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction can be represented as follows:
2-isopropyl-5-methylpyrazine+Cl2→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 3-Chloro-2-isopropyl-5-methylpyrazine can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-isopropyl-5-methylpyrazine by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyrazines depending on the nucleophile used.
Oxidation Products: Pyrazine N-oxides.
Reduction Products: 2-isopropyl-5-methylpyrazine.
Scientific Research Applications
Chemistry: 3-Chloro-2-isopropyl-5-methylpyrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in the treatment of various diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 3-Chloro-2-isopropyl-5-methylpyrazine depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-chloro-5-methyl-2-propan-2-ylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-8(9)11-6(3)4-10-7/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZXBTYQWDTVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50766669 | |
Record name | 3-Chloro-5-methyl-2-(propan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50766669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116513-20-3 | |
Record name | 3-Chloro-5-methyl-2-(propan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50766669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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